molecular formula C18H32S B14322557 2-Methyl-5-tridecylthiophene CAS No. 107370-30-9

2-Methyl-5-tridecylthiophene

Cat. No.: B14322557
CAS No.: 107370-30-9
M. Wt: 280.5 g/mol
InChI Key: QELIGOTUMMUMBZ-UHFFFAOYSA-N
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Description

2-Methyl-5-tridecylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C₁₈H₃₂S, and it has a molecular weight of 280.512 g/mol . This compound is characterized by a methyl group at the second position and a tridecyl group at the fifth position on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Methyl-5-tridecylthiophene, can be achieved through various methods. One common approach involves the cyclization of alkynes with sulfur sources. For instance, the reaction of 1-mercapto-3-yn-2-ols with elemental sulfur or potassium ethyl xanthate in the presence of a catalyst like palladium iodide can yield thiophene derivatives . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide and potassium hydroxide in dimethyl sulfoxide .

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable and efficient methods. One such method is the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and α-methylene carbonyl compounds . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-tridecylthiophene can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of thiophenes can lead to the formation of dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reduction.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-5-tridecylthiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The sulfur atom in the thiophene ring can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    2-Methylthiophene: A thiophene derivative with a methyl group at the second position.

    5-Decylthiophene: A thiophene derivative with a decyl group at the fifth position.

Uniqueness

2-Methyl-5-tridecylthiophene is unique due to the presence of both a long tridecyl chain and a methyl group on the thiophene ring

Properties

CAS No.

107370-30-9

Molecular Formula

C18H32S

Molecular Weight

280.5 g/mol

IUPAC Name

2-methyl-5-tridecylthiophene

InChI

InChI=1S/C18H32S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-16-15-17(2)19-18/h15-16H,3-14H2,1-2H3

InChI Key

QELIGOTUMMUMBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CC=C(S1)C

Origin of Product

United States

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